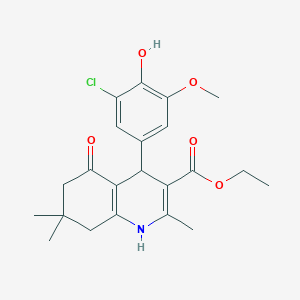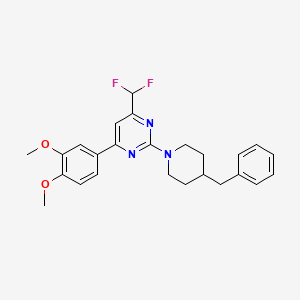![molecular formula C20H25N5O2 B14924923 6-(furan-2-yl)-N,1,3-trimethyl-N-(1-methylpiperidin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14924923.png)
6-(furan-2-yl)-N,1,3-trimethyl-N-(1-methylpiperidin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-FURYL)-N~4~,1,3-TRIMETHYL-N~4~-(1-METHYL-4-PIPERIDYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrazolo[3,4-b]pyridine core, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-FURYL)-N~4~,1,3-TRIMETHYL-N~4~-(1-METHYL-4-PIPERIDYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the reaction of 4-bromo acetophenone with vetraldehyde (3,4-dimethoxy benzaldehyde) in ethanol and sodium hydroxide solution to form a chalcone intermediate . This intermediate can then undergo further reactions to form the desired pyrazolo[3,4-b]pyridine derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-(2-FURYL)-N~4~,1,3-TRIMETHYL-N~4~-(1-METHYL-4-PIPERIDYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be carried out on the pyridine and piperidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine or piperidine rings.
Scientific Research Applications
6-(2-FURYL)-N~4~,1,3-TRIMETHYL-N~4~-(1-METHYL-4-PIPERIDYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing other heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antiviral activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-(2-FURYL)-N~4~,1,3-TRIMETHYL-N~4~-(1-METHYL-4-PIPERIDYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyridine derivatives: Compounds with similar pyridine cores, such as Sulfapyridine.
Piperidine derivatives: Compounds with piperidine moieties, such as Crizotinib-resistant anaplastic lymphoma kinase inhibitors.
Uniqueness
6-(2-FURYL)-N~4~,1,3-TRIMETHYL-N~4~-(1-METHYL-4-PIPERIDYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and heterocyclic structure, which confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C20H25N5O2 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
6-(furan-2-yl)-N,1,3-trimethyl-N-(1-methylpiperidin-4-yl)pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H25N5O2/c1-13-18-15(20(26)24(3)14-7-9-23(2)10-8-14)12-16(17-6-5-11-27-17)21-19(18)25(4)22-13/h5-6,11-12,14H,7-10H2,1-4H3 |
InChI Key |
ARZIWXFXNYZAJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CO3)C(=O)N(C)C4CCN(CC4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-(cyclopropylamino)-4-[(pyridin-2-ylsulfanyl)methyl]-1,3-thiazole-5-carboxylate](/img/structure/B14924847.png)
![N-(3-fluoro-4-methylphenyl)-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14924859.png)
![(2Z)-2-[(3,5-dimethoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B14924860.png)

![7-(naphthalen-2-yl)-1-(propan-2-yl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14924886.png)
![4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-[4-(1H-pyrazol-1-yl)phenyl]benzamide](/img/structure/B14924888.png)
![N'-[(E)-{3-[(2-chlorobenzyl)oxy]-4-methoxyphenyl}methylidene]benzenesulfonohydrazide](/img/structure/B14924898.png)
![N-(1-benzyl-1H-pyrazol-3-yl)-5-[1-(5-methyl-3-nitro-1H-pyrazol-1-yl)propyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14924905.png)
![N-[1-(4-methoxyphenyl)ethyl]-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14924909.png)
![Methyl 7-[3-(difluoromethoxy)phenyl]-1-ethyl-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B14924910.png)
![1-methyl-3-{[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamoyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B14924917.png)


![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-methyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B14924940.png)
